molecular formula C12H12ClFO B2629662 [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-13-4

[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2629662
M. Wt: 226.68
InChI Key: OOOBWWQQTXPXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP47,497 or CP47,497-C8, is a synthetic cannabinoid that has been used extensively in scientific research. It was first synthesized in the 1980s as part of a research program aimed at understanding the structure-activity relationships of cannabinoids.

Mechanism Of Action

[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to the CB1 receptor, it activates a signaling cascade that ultimately leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabis.

Biochemical And Physiological Effects

[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have analgesic effects, which may make it useful as a pain medication. Additionally, [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and the effects of CB1 receptor activation on various physiological processes. However, one limitation of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a controlled substance and requires special permits and licenses to be used in scientific research.

Future Directions

There are many future directions for research involving [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of CB1 receptor antagonists, which could be used to treat conditions such as obesity and addiction. Additionally, researchers are interested in studying the effects of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on the CB2 receptor, which is primarily found in the immune system. Finally, there is interest in developing synthetic cannabinoids that are more selective for specific receptors and have fewer side effects than [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.

Synthesis Methods

The synthesis of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 2-chloro-4-fluorobenzyl chloride with bicyclo[1.1.1]pentan-1-ol in the presence of a base such as sodium hydride. The resulting product is then purified by column chromatography to obtain the final product.

Scientific Research Applications

[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used extensively in scientific research as a tool to study the endocannabinoid system. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. By studying the effects of [3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on the CB1 receptor, researchers have been able to gain a better understanding of the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-10-3-8(14)1-2-9(10)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOBWWQQTXPXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=C(C=C3)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.